

colistin degradation and stability in laboratory solutions

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Colistin in the Laboratory: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of **colistin** in common laboratory solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the difference between **colistin** sulfate and **colistin** methanesulfonate (CMS)?

A1: **Colistin** is available in two primary forms: **colistin** sulfate and sodium **colistin** methanesulfonate (CMS).[1] **Colistin** sulfate is the active form of the drug.[2] CMS is an inactive prodrug that undergoes hydrolysis in aqueous solutions to form active **colistin**.[2][3] This conversion is crucial to understand, as the antibacterial activity of a CMS solution depends on the formation of **colistin**.[1] It is critical to note that these two forms are not interchangeable for experimental purposes.[2]

Q2: How should I prepare and store a colistin stock solution?

A2: For maximum stability, prepare **colistin** sulfate stock solutions in sterile Milli-Q water.[1] **Colistin** is very stable in water, with studies showing it remains stable for up to 60 days at 4°C.

Troubleshooting & Optimization





[1][4][5] For longer-term storage, aliquoting and freezing at -70°C or -80°C is recommended, especially for samples in a plasma matrix, where stability is significantly better at these temperatures compared to -20°C.[6] Avoid repeated freeze-thaw cycles.[3]

Q3: My **colistin** appears to be losing activity in my experiments. What are the common causes?

A3: Loss of **colistin** activity is typically due to two main factors: chemical degradation and physical adsorption.

- Chemical Degradation: **Colistin** is less stable at neutral to alkaline pH.[7] In buffered solutions like isotonic phosphate buffer (pH 7.4), significant degradation can occur, especially at 37°C.[1][4][5] The primary degradation mechanism is racemization.[4][7]
- Physical Adsorption: Colistin is a cationic, amphipathic molecule that readily binds to
 plastics and glass.[8][9] This adsorption to labware such as microplates, test tubes, and
 pipette tips can lead to a substantial loss of the effective drug concentration in your solution.
 [8][10]

Troubleshooting Guide

Problem: My measured **colistin** concentration is significantly lower than the nominal concentration.

- Possible Cause 1: Adsorption to Labware.
 - Explanation: Colistin is known to adhere extensively to a range of laboratory materials, including polystyrene and soda-lime glass.[8][9][10] This can lead to a dramatic reduction in the actual concentration of colistin in your working solutions. In some experiments using polystyrene microplates, starting concentrations have been found to be below the lower limit of quantification.[8][10] The half-life of colistin loss due to adsorption can be as short as 0.9 hours.[8]
 - Solution:
 - Choose the Right Material: Whenever possible, use low-protein-binding polypropylene labware for all experiments involving colistin.[8][9][10]

Troubleshooting & Optimization





- Minimize Dilution Steps: When preparing serial dilutions in protein-free media, minimize the number of steps to reduce cumulative loss from adsorption at each transfer.[8][10]
- Consider Blocking Agents: In some contexts, the use of surfactants or proteins like BSA has been explored to reduce non-specific binding, though this may not be suitable for all applications.[11]
- Possible Cause 2: Chemical Instability in Your Medium.
 - Explanation: The stability of colistin is highly dependent on the pH and temperature of the solution. If your experiment is conducted in a buffer with a neutral pH (e.g., pH 7.4) and at a physiological temperature (37°C), degradation is accelerated.[1][12] For example, colistin is stable in water at 37°C for up to 120 hours, but significant degradation is observed under the same conditions in isotonic phosphate buffer (pH 7.4).[1][4][5]
 - Solution:
 - Prepare Solutions Freshly: For experiments in physiological buffers, prepare colistin solutions immediately before use.
 - Control pH: If your experimental design allows, using a more acidic buffer (pH < 5.5)
 can improve stability.[7]
 - Maintain Low Temperature: Keep solutions at 4°C whenever they are not in active use during the experiment.

Problem: I am using **Colistin** Methanesulfonate (CMS) and see variable antibacterial activity.

- Possible Cause: Inconsistent Hydrolysis to Active Colistin.
 - Explanation: CMS itself has minimal intrinsic antibacterial activity.[1][5] Its effectiveness relies on its hydrolysis to active colistin. This conversion process is dependent on time, temperature, and concentration.[13][14] In aqueous solutions at 37°C, the conversion can be rapid, with significant colistin formation within 24 to 48 hours.[1][5] However, at 4°C, there is almost no formation of colistin, even after two days.[1][5]
 - Solution:



- Pre-incubation: If your experiment requires the active form, you may need to pre-incubate the CMS solution at 37°C to allow for conversion to colistin. The time required for maximum conversion can vary.[1]
- Use Fresh Solutions: To study the prodrug form, use freshly prepared CMS solutions and keep them chilled to minimize hydrolysis before the experiment begins. In Mueller-Hinton broth at 37°C, insignificant conversion was observed in the first 30 minutes.[1][5]
- Be Aware of Concentration Effects: The hydrolysis of CMS is also concentrationdependent. More dilute solutions may show different conversion kinetics than highly concentrated ones.[13][14]

Data Summary Tables

Table 1: Stability of Colistin Sulfate in Various Aqueous Solutions

| Medium | Temperat ure | рН | Duration | Remainin g Colistin A | Remainin g Colistin B | Citation(s) |
|---------------------------------|-----------------|------------|-----------|-----------------------------|-----------------------------|-----------------|
| Milli-Q Water | 4°C | ~5.6 - 6.0 | 60 days | 97.4% | 105.3% | [1] |
| Milli-Q Water | 37°C | ~5.6 - 6.0 | 120 hours | No decrease observed | No decrease observed | [1] |
| Isotonic Phosphate Buffer | 37°C | 7.4 | 120 hours | ~40% | ~60% | [1] |
| Human Plasma | 37°C | 7.4 | 120 hours | ~50% | ~70% | [1] |
| Human Plasma | -20°C | 7.4 | 8 months | ~65% | - | [6] |
| Human Plasma | -80°C | 7.4 | 8 months | >93% | - | [6] |



Table 2: Impact of Labware Material on Colistin Concentration Recovery (at 24 hours)

| Labware Material | Initial Concentration | Concentration after 24h | Half-life of Loss | Citation(s) |
|---------------------------------------|--------------------------|-------------------------|----------------------|-------------|
| Soda-Lime Glass Tubes | 44-102% of expected | 8-90% of expected | 0.9 - 12 hours | [8][10] |
| Polypropylene Tubes | 44-102% of expected | 8-90% of expected | 0.9 - 12 hours | [8][10] |
| Polystyrene Tubes | 44-102% of expected | 8-90% of expected | 0.9 - 12 hours | [8][10] |
| Low-Protein- Binding Microtubes | 63-99% of expected | 59-90% of expected | - | [8][9][10] |

Experimental Protocols

Protocol 1: Preparation and Storage of Colistin Sulfate Stock Solution

- Materials:
 - Colistin sulfate powder
 - Sterile, pyrogen-free Milli-Q water or equivalent ultrapure water.
 - Sterile, low-protein-binding polypropylene conical tubes (e.g., 15 mL or 50 mL).
 - Sterile, low-protein-binding polypropylene microcentrifuge tubes (e.g., 1.5 mL).
- Procedure:
 - 1. Weigh the desired amount of **colistin** sulfate powder in a sterile conical tube.
 - 2. Add the calculated volume of sterile Milli-Q water to achieve the target stock concentration (e.g., 10 mg/mL).



- 3. Vortex gently until the powder is completely dissolved. Avoid excessive frothing.[15]
- 4. Dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This prevents contamination and avoids multiple freeze-thaw cycles.
- 5. Label the aliquots clearly with the name, concentration, and date of preparation.
- Storage:
 - Short-term (up to 60 days): Store the aliquots at 4°C.[1]
 - Long-term (months): Store the aliquots at -80°C.[6]

Protocol 2: Overview of **Colistin** Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow. Specific parameters (e.g., column, mobile phase, detector settings) must be optimized and validated for your specific application.

- Objective: To separate and quantify colistin A and colistin B from other components in a sample.
- General Method:
 - 1. Sample Preparation:
 - For plasma or complex media, a protein precipitation step is often required (e.g., with acetonitrile).[13]
 - Solid-phase extraction (SPE) may be used for sample cleanup and concentration.[16]
 - 2. Derivatization: **Colistin** lacks a strong chromophore, so pre-column derivatization is typically required for UV or fluorescence detection. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][17]
 - 3. Chromatographic Separation:



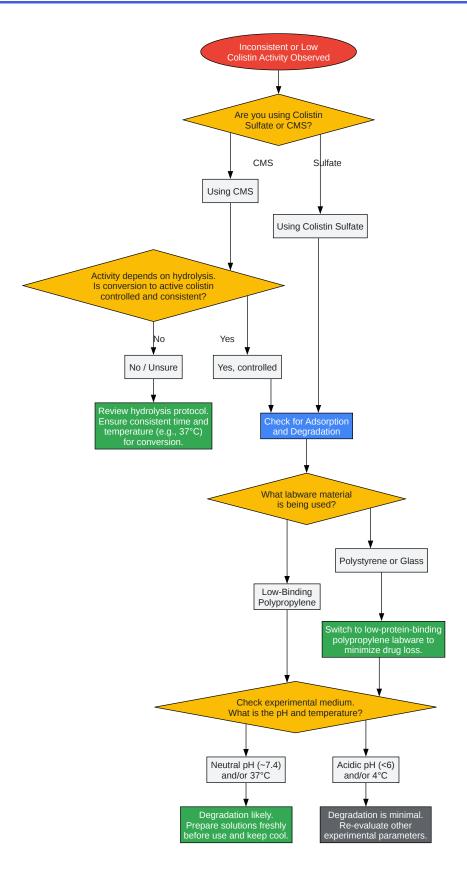




- Apparatus: An HPLC system with a fluorescence or UV detector.[17]
- Column: A reverse-phase C18 column is commonly used.[1][17]
- Mobile Phase: A gradient of acetonitrile and water/buffer is typically employed to elute the colistin components.[17]
- 4. Detection and Quantification:
 - The fluorescence detector is set to excitation and emission wavelengths appropriate for the derivatizing agent (e.g., 260 nm excitation and 315 nm emission for FMOC).[17]
 - Concentrations are determined by comparing the peak areas of the samples to a standard curve prepared with known concentrations of colistin standards.

Visualizations

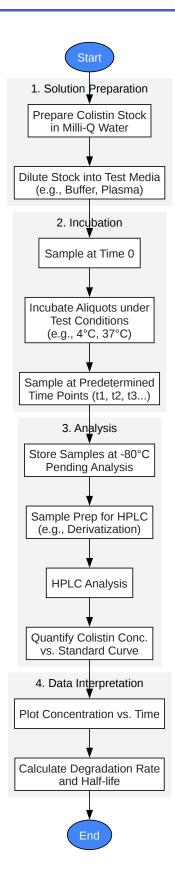




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Figure 1. Troubleshooting decision tree for low or inconsistent **colistin** activity.





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Figure 2. A typical experimental workflow for assessing **colistin** stability.





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Figure 3. Simplified pathway of CMS conversion and subsequent **colistin** degradation.

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